cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid
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Overview
Description
cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a cyclohexane ring and a dioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxine ring and the subsequent attachment of the cyclohexanecarboxylic acid moiety. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as crystallization, distillation, and chromatography are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of dioxine and cyclohexanecarboxylic acid, such as:
- 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
- 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde
Uniqueness
cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a dioxine ring and a cyclohexane moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields .
Properties
Molecular Formula |
C16H18O5 |
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Molecular Weight |
290.31 g/mol |
IUPAC Name |
(1R,2S)-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O5/c17-15(11-3-1-2-4-12(11)16(18)19)10-5-6-13-14(9-10)21-8-7-20-13/h5-6,9,11-12H,1-4,7-8H2,(H,18,19)/t11-,12+/m0/s1 |
InChI Key |
HDNBBWIZNGYMBS-NWDGAFQWSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)C2=CC3=C(C=C2)OCCO3)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC3=C(C=C2)OCCO3)C(=O)O |
Origin of Product |
United States |
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